molecular formula C36H44Cl4N6S2Zn B1258586 New Methylene Blue N CAS No. 6586-05-6

New Methylene Blue N

Cat. No.: B1258586
CAS No.: 6586-05-6
M. Wt: 832.1 g/mol
InChI Key: GVUSDOPFNXGFRS-UHFFFAOYSA-L
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Description

New Methylene Blue N: is an organic compound belonging to the thiazine class of heterocycles. It is widely used as a blue dye or stain and has applications in various scientific fields, including biology, chemistry, and medicine. The compound is known for its ability to bind to nucleic acids, making it useful in staining procedures for visualizing cellular components .

Scientific Research Applications

Chemistry: New Methylene Blue N is used as a redox indicator in various chemical assays. Its ability to undergo reversible oxidation-reduction reactions makes it valuable in studying redox dynamics and reaction kinetics .

Biology: In biological research, the compound is extensively used as a staining agent for visualizing cellular components, particularly nucleic acids. It is commonly used in histology and cytology to differentiate cell structures .

Medicine: this compound has applications in photodynamic therapy, where it is used to generate reactive oxygen species for treating certain cancers and bacterial infections. It also exhibits neuroprotective properties and is being investigated for potential use in treating neurodegenerative diseases .

Industry: The compound is used in various industrial applications, including the manufacturing of diagnostic assays and as a photosensitizer for the photodynamic inactivation of microorganisms .

Mechanism of Action

New Methylene Blue N can bind, neutralize and crosslink with RNA . This causes co-precipitation of ribosomal and residual RNA with the mitochondria and ferritin masses . These events make the living young erythrocytes as microscopically visible, dark-blue clusters and filaments, referred to as reticulum .

Safety and Hazards

New Methylene Blue N may be harmful if ingested . It may cause digestive tract irritation, shock, muscle tremors, convulsions, dysrhythmia, and rapid labored respiration . It may also cause hypocalcemia due to the formation of insoluble calcium oxalate, which can be deposited in the brain and kidney tubules .

Preparation Methods

Synthetic Routes and Reaction Conditions: New Methylene Blue N is synthesized through the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder, crystal, or chunk form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: New Methylene Blue N is unique in its ability to bind specifically to nucleic acids, making it particularly useful in visualizing cellular components. Its versatility in various scientific applications, including its use in photodynamic therapy and neuroprotection, sets it apart from other similar compounds .

Properties

IUPAC Name

dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVUYBOFNBJFGV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3N3SZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6586-05-6
Record name 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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